Lipophilicity Comparison: 3-Oxa-9-aza Isomer
The target compound (2-oxa-4-aza-bicyclo[3.3.1]nonan-3-one) demonstrates a calculated LogP value of 0.671, which is approximately 0.11 log units higher than the 3-oxa-9-azabicyclo[3.3.1]nonane isomer (LogP = 0.559) . This difference in lipophilicity, while modest, reflects the distinct positioning of heteroatoms and the presence of the cyclic carbamate moiety, which alters the overall polarity and hydrogen-bonding capacity of the molecule .
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.671 |
| Comparator Or Baseline | 3-Oxa-9-azabicyclo[3.3.1]nonane: LogP = 0.559 |
| Quantified Difference | ΔLogP = +0.112 |
| Conditions | Calculated LogP values from vendor technical datasheets using consistent methodology |
Why This Matters
Higher LogP suggests improved passive membrane permeability, which may be advantageous for central nervous system (CNS) drug discovery programs where blood-brain barrier penetration is required.
